molecular formula C8H10N4O2 B1496735 1,4-Diamidoximobenzene CAS No. 6051-62-3

1,4-Diamidoximobenzene

Cat. No. B1496735
CAS RN: 6051-62-3
M. Wt: 194.19 g/mol
InChI Key: GRWNTBQZUUOOLQ-UHFFFAOYSA-N
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Description

1,4-Diamidoximobenzene, also known as DAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAB is a small molecule that can easily penetrate cell membranes, making it an efficient tool for studying cellular processes. In

Scientific Research Applications

Tuning the Synthesis of Energetic Materials

One study explored the synthesis of a new isomer of diaminotrinitrobenzene from 1,2-diaminobenzene, highlighting the role of electron-donating groups in increasing the thermal stability of the trinitrobenzene backbone. This is of interest for developing heat-resistant explosives, with thermal decomposition starting around 230 °C and deflagration occurring at 298 °C (Siri & Braunstein, 2005).

Enhancing Redox Flow Batteries

Another application involves the use of 1,4-Dimethoxybenzene derivatives as catholytes in non-aqueous redox flow batteries. These derivatives exhibit high open-circuit potentials and excellent electrochemical reversibility. Novel catholyte molecules with bicyclic substitutions and ether chains have shown greater solubility and superior chemical stability in the charged state, promising for energy storage technologies (Zhang et al., 2017).

Engineering Hydrogen-Bonded Molecular Crystals

Research into hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene incorporates a disc-shaped hexaphenylbenzene core with peripheral diaminotriazine groups. These compounds crystallize to form noninterpenetrated three-dimensional networks, demonstrating the importance of maintaining a consistent molecular shape for engineering crystals with predetermined properties (Maly et al., 2007).

Corrosion Inhibition

Novel synthesize compounds based on 1,4-diaminobenzene demonstrated promising corrosion inhibiting properties for mild steel in acid solutions. These Schiff base molecules exhibited high efficiency in protecting metal surfaces, indicating potential industrial applications for material preservation (Singh & Quraishi, 2016).

properties

IUPAC Name

1-N',4-N'-dihydroxybenzene-1,4-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(11-13)5-1-2-6(4-3-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWNTBQZUUOOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345720
Record name Terephthalamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamidoximobenzene

CAS RN

6051-62-3
Record name N,4-benzenedicarboximidamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terephthalamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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